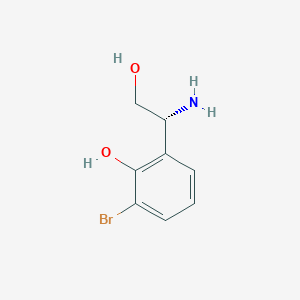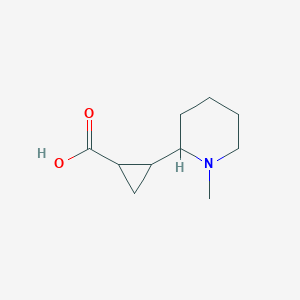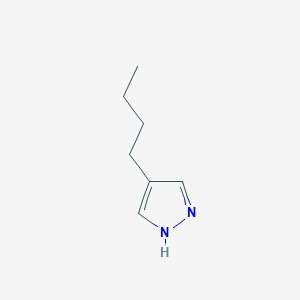
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid typically involves the bromination of 4-methoxyphenylacetic acid followed by a series of reactions to introduce the hydroxypropanoic acid group. The reaction conditions often include the use of bromine or a brominating agent, solvents like dichloromethane, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as 3-(2-Hydroxy-4-methoxyphenyl)-2-hydroxypropanoic acid or 3-(2-Amino-4-methoxyphenyl)-2-hydroxypropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Iodo-4-methoxyphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromine atom and the methoxy group provides distinct chemical properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C10H11BrO4 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9,12H,4H2,1H3,(H,13,14) |
InChI-Schlüssel |
HQEKIRVFJHGPMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


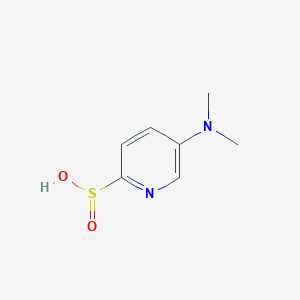
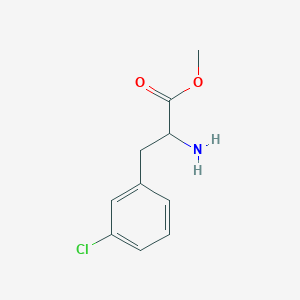
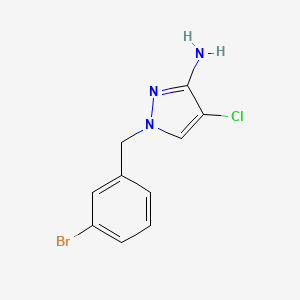
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
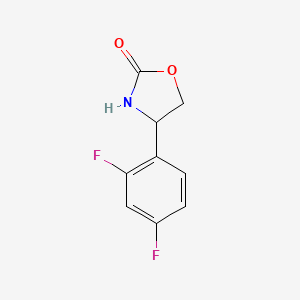
![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)
![[4-(2-Methoxypropan-2-yl)phenyl]methanamine](/img/structure/B13624001.png)
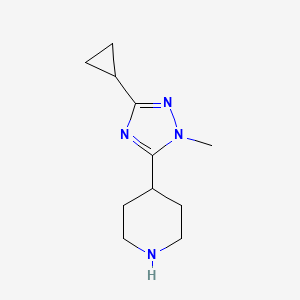

![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
